

Synthesis and structural characterization of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-1H-indazole-5-carbaldehyde

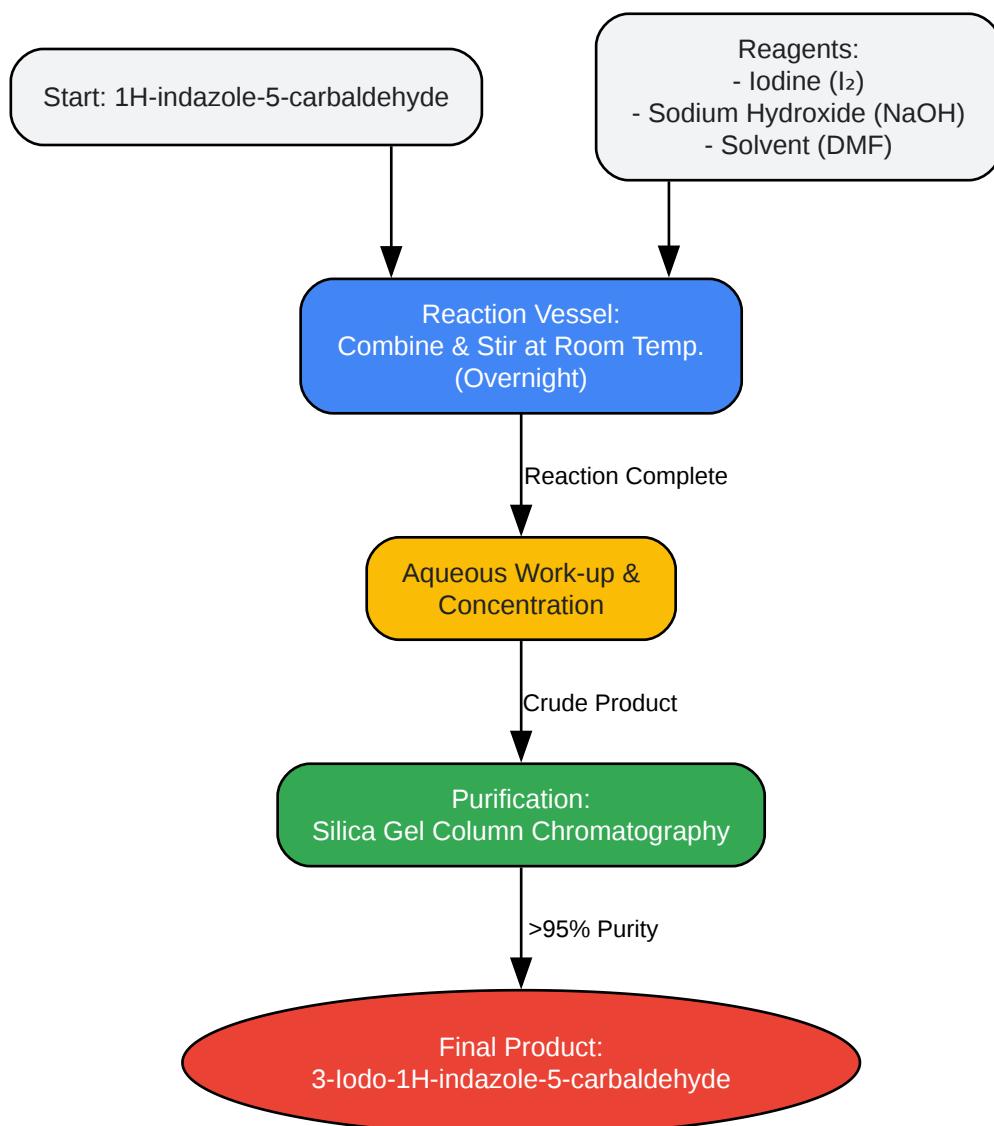
Cat. No.: B1439477

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Structural Characterization of **3-Iodo-1H-indazole-5-carbaldehyde**

Authored by a Senior Application Scientist

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors and other therapeutic agents.^{[1][2][3]} Its bioisosteric relationship with indole, coupled with unique hydrogen bonding capabilities, makes it a highly sought-after heterocyclic motif.^[4] Within this class, **3-Iodo-1H-indazole-5-carbaldehyde** (CAS No. 944899-01-8) emerges as a particularly valuable synthetic intermediate. Its dual functionality—a reactive aldehyde group and a versatile iodine substituent—offers two orthogonal points for molecular elaboration, making it a powerful building block for constructing diverse chemical libraries aimed at drug discovery.^{[5][6]} This guide provides a comprehensive overview of its synthesis, detailed structural characterization, and insights into its chemical reactivity, grounded in established scientific principles.


Part 1: Strategic Synthesis of 3-Iodo-1H-indazole-5-carbaldehyde

The primary and most efficient route to **3-Iodo-1H-indazole-5-carbaldehyde** is the direct electrophilic iodination of the corresponding precursor, 1H-indazole-5-carbaldehyde. This method is favored for its operational simplicity and high yields.

Core Principle: Electrophilic Aromatic Substitution

The indazole ring system, while aromatic, exhibits varied reactivity across its positions. The C3 position is particularly susceptible to electrophilic attack, especially under basic conditions. The reaction mechanism proceeds via the deprotonation of the N1-hydrogen by a base (e.g., NaOH, KOH). This generates an indazolide anion, which significantly enhances the electron density of the heterocyclic ring, thereby activating it towards electrophilic substitution. Molecular iodine (I_2) then acts as the electrophile, leading to the regioselective formation of the C3-iodo bond.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: High-level workflow for the direct iodination synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methods for the C3-iodination of indazoles.[1][5]

Materials:

- 1H-indazole-5-carbaldehyde
- Iodine (I₂)
- Sodium hydroxide (NaOH)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Hexane
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel (for chromatography)

Procedure:

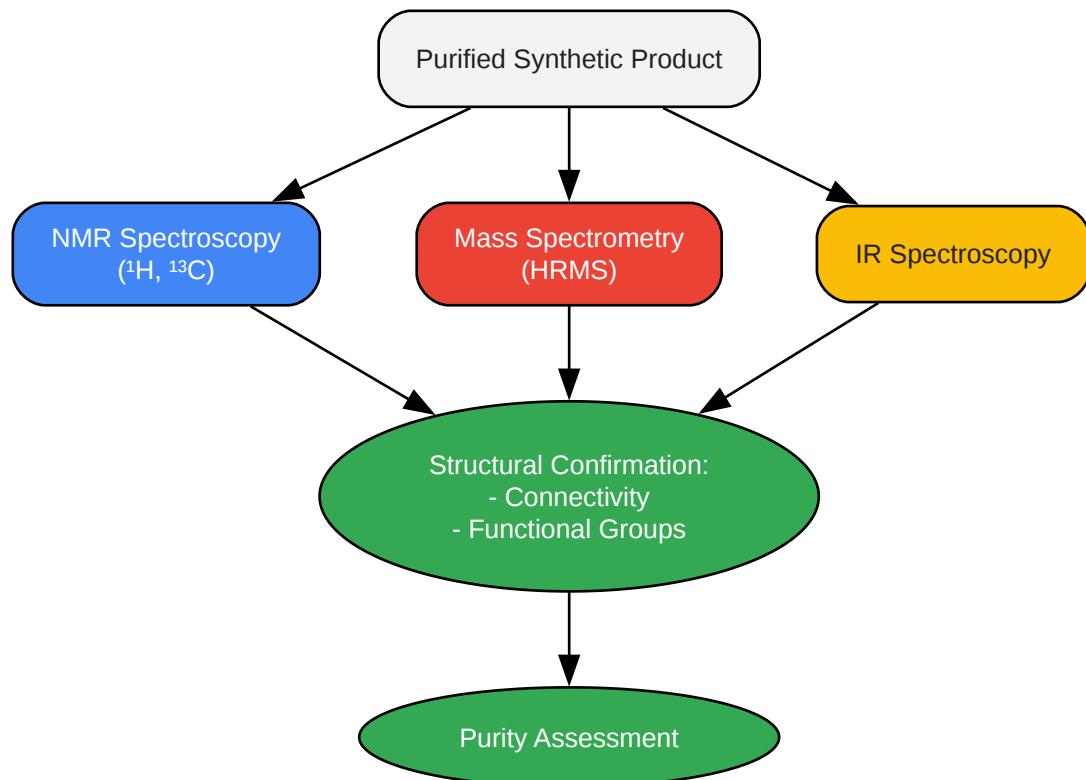
- Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-5-carbaldehyde in N,N-Dimethylformamide (DMF).
- Addition of Reagents: To the stirred solution, add sodium hydroxide, followed by the portion-wise addition of molecular iodine. The base is critical as it facilitates the deprotonation of the indazole N-H, activating the ring for electrophilic attack.

- Reaction: Allow the mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford **3-Iodo-1H-indazole-5-carbaldehyde** as a pure solid.

Part 2: Comprehensive Structural Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic and spectrometric techniques provides an unambiguous structural assignment.

Physicochemical and Spectroscopic Data Summary


Property	Data	Source(s)
Molecular Formula	$C_8H_5IN_2O$	[5]
Molecular Weight	272.04 g/mol	[5][6]
CAS Number	944899-01-8	[6][7]
Appearance	Expected to be a solid	-
1H NMR (DMSO-d ₆)	δ ~14.3 (brs, 1H, NH), ~10.2 (s, 1H, CHO), ~8.5 (s, 1H, H4), ~7.7 (d, 1H, H6), ~7.6 (d, 1H, H7)	Predicted based on [8]
^{13}C NMR (DMSO-d ₆)	δ ~187 (CHO), ~142 (C7a), ~140 (C5), ~135 (C4), ~129 (C6), ~123 (C7), ~113 (C3a), ~89 (C3-I)	Predicted based on [8]
IR (KBr, cm ⁻¹)	~3200-3100 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, ~1450 (Aromatic C=C stretch)	Predicted based on [8]
HRMS (ESI)	m/z calculated for $C_8H_4IN_2O$ [M-H] ⁻ : 270.9368	[8]

Analysis of Spectroscopic Data

- NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for elucidating the carbon-hydrogen framework.
 - 1H NMR: The spectrum is expected to show a characteristic downfield singlet for the aldehyde proton (~10.2 ppm). The aromatic region will display signals corresponding to the three protons on the benzene ring, with their specific splitting patterns confirming the 5- and 3- substitution. A broad singlet at a very low field (~14.3 ppm) is indicative of the acidic N-H proton.

- ^{13}C NMR: The presence of eight distinct carbon signals is expected. The aldehyde carbonyl carbon will appear significantly downfield (~ 187 ppm). The carbon atom attached to the iodine (C3) will be found at a relatively upfield chemical shift (~ 89 ppm) due to the heavy atom effect. The remaining signals correspond to the carbons of the bicyclic aromatic system.[8]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9] Key vibrational bands include a strong absorption around 1670 cm^{-1} for the aldehyde carbonyl (C=O) group and a broad band above 3100 cm^{-1} corresponding to the N-H stretching vibration.
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition ($\text{C}_8\text{H}_5\text{IN}_2\text{O}$).[9] Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns, likely involving the loss of the formyl radical ($\cdot\text{CHO}$) or carbon monoxide (CO) from the parent molecule.[10]

Characterization Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for structural elucidation and purity analysis.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **3-Iodo-1H-indazole-5-carbaldehyde** lies in the distinct reactivity of its two functional groups, allowing for sequential and selective modifications.

- Reactivity at the C3-Iodo Position: The iodine atom serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This is its most significant feature for applications in medicinal chemistry, enabling the facile introduction of diverse substituents.[\[5\]](#)
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a robust method for introducing aryl or heteroaryl groups.
 - Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl moieties.
 - Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Reactivity at the C5-Aldehyde Position: The aldehyde group is a versatile handle for numerous classical organic transformations.[\[5\]](#)
 - Reductive Amination: Conversion to an amine by reaction with an amine followed by reduction.
 - Oxidation: Oxidation to the corresponding carboxylic acid.
 - Reduction: Reduction to a primary alcohol.
 - Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
 - Condensation Reactions: Participation in Knoevenagel or aldol-type condensations to build more complex carbon skeletons.[\[10\]](#)

This dual reactivity allows researchers to first elaborate the molecular core using the aldehyde and then diversify the product through cross-coupling at the iodo position, or vice versa, providing a powerful platform for generating novel compounds for biological screening.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. soc.chim.it [soc.chim.it]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-Iodo-1H-indazole-5-carbaldehyde (944899-01-8) for sale [vulcanchem.com]
- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 7. 3-Iodo-1H-indazole-5-carbaldehyde | 944899-01-8 [chemicalbook.com]
- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Synthesis and structural characterization of 3-Iodo-1H-indazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439477#synthesis-and-structural-characterization-of-3-iodo-1h-indazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com